potassium trifluoro-(3-nitrophenyl)boranuide
Description
Structure
2D Structure
Properties
CAS No. |
192863-40-4 |
|---|---|
Molecular Formula |
C6H4BF3KNO2 |
Molecular Weight |
229.01 g/mol |
IUPAC Name |
potassium trifluoro-(3-nitrophenyl)boranuide |
InChI |
InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-2-1-3-6(4-5)11(12)13;/h1-4H;/q-1;+1 |
InChI Key |
ZKZMSCLFLMORNI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC=C1)[N+](=O)[O-])(F)(F)F.[K+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Mechanistic Investigations of Hydrolysis and Reactivity of Potassium 3 Nitrophenyl Trifluoroborate
Hydrolysis Mechanism of Organotrifluoroborates
The synthetic utility of potassium organotrifluoroborates (RBF₃K) in cross-coupling reactions is intrinsically linked to their hydrolysis to the corresponding boronic acids (RB(OH)₂), which are often the active species in the catalytic cycle. illinois.edu The hydrolysis of RBF₃K salts is a complex process, with the rate and mechanism being highly dependent on the reaction conditions and the nature of the organic substituent (R). nih.gov For potassium (3-nitrophenyl)trifluoroborate, the electron-withdrawing nature of the nitrophenyl group significantly influences its hydrolysis behavior. illinois.eduorganic-chemistry.orgnih.gov Organotrifluoroborates with electron-withdrawing groups, such as the nitrophenyl moiety, are known to hydrolyze extremely slowly under typical Suzuki-Miyaura coupling conditions. illinois.eduorganic-chemistry.orgnih.gov
The hydrolysis proceeds through a stepwise displacement of fluoride (B91410) ions by hydroxide (B78521) or water molecules. The initial dissociation of a fluoride ion from the RBF₃⁻ anion to form a neutral, trigonal difluoroborane (B8323493) intermediate (RBF₂) is a key step. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by water or hydroxide, eventually leading to the formation of the boronic acid.
Several factors can have a profound impact on the rate of hydrolysis of organotrifluoroborates:
pH: The pH of the reaction medium plays a critical role. While the hydrolysis of some organotrifluoroborates is accelerated by base, others, particularly those with electron-withdrawing groups, can surprisingly be catalyzed by acid. nih.govnih.gov
Solvent: The choice of solvent and its ability to solvate the ions involved in the hydrolysis can influence the reaction rate. For instance, in biphasic systems like THF/water, phase-splitting induced by the base can affect the local pH and thus the hydrolysis profile. illinois.eduorganic-chemistry.orgnih.gov
Base: The nature and concentration of the base used in the reaction can affect the hydrolysis rate. However, for organotrifluoroborates that undergo acid-catalyzed hydrolysis, the role of the base can be counterintuitive. nih.gov
R-group: The electronic and steric properties of the organic substituent (R-group) are arguably the most significant factor. Electron-donating groups tend to stabilize the intermediate difluoroborane, leading to faster hydrolysis. organic-chemistry.org Conversely, electron-withdrawing groups, such as the 3-nitrophenyl group, destabilize this intermediate, resulting in significantly slower hydrolysis rates. illinois.edunih.govorganic-chemistry.orgnih.gov
The influence of these factors is summarized in the interactive table below:
| Factor | Effect on Hydrolysis Rate of (3-Nitrophenyl)trifluoroborate | Rationale |
| Low pH (Acidic) | Rate increases | Acid catalysis promotes the dissociation of fluoride ions. nih.gov |
| High pH (Basic) | Rate is very slow | The electron-withdrawing nitro group disfavors the formation of the difluoroborane intermediate. illinois.eduorganic-chemistry.orgnih.gov |
| Solvent System | Complex, dependent on phase behavior | In THF/water with a base like Cs₂CO₃, phase splitting can create localized areas of lower pH, paradoxically enabling acid-catalyzed hydrolysis. illinois.eduorganic-chemistry.orgnih.gov |
| Base | Can retard acid-catalyzed pathways | By neutralizing any acidic species, a strong base can slow down the hydrolysis of organotrifluoroborates that rely on an acid-catalyzed mechanism. nih.gov |
| 3-Nitrophenyl Group | Significantly decreases rate | The strong electron-withdrawing nature of the nitro group destabilizes the electron-deficient boron center in the difluoroborane intermediate. organic-chemistry.org |
A fascinating aspect of organotrifluoroborate hydrolysis is the "acid-base paradox." illinois.edunih.govorganic-chemistry.orgnih.gov While Suzuki-Miyaura reactions are typically conducted under basic conditions, the hydrolysis of certain organotrifluoroborates, including those with electron-withdrawing groups like p-F-phenyl, is actually catalyzed by acid. illinois.eduorganic-chemistry.orgnih.gov This paradox is key to the "slow release" strategy, where the boronic acid is generated gradually at a rate that matches the catalytic turnover. illinois.eduorganic-chemistry.org This slow release minimizes the accumulation of the boronic acid, thereby reducing side reactions like protodeboronation and oxidative homocoupling. illinois.eduorganic-chemistry.orgnih.gov For potassium (3-nitrophenyl)trifluoroborate, its extremely slow hydrolysis rate categorizes it as a "very slow" release reagent. organic-chemistry.orgnih.gov
The rate of hydrolysis of organotrifluoroborates can be predicted by examining certain molecular parameters. A correlation has been established between the calculated B-F bond lengths in the intermediate difluoroborane (RBF₂) and the hydrolysis rate. nih.govorganic-chemistry.org A longer B-F bond suggests a greater degree of electron donation from the R-group into the vacant p-orbital of the boron atom, which correlates with a faster hydrolysis rate. nih.gov
Furthermore, the Swain-Lupton resonance parameter (ℛ) of the R-group provides a quantitative measure of its ability to engage in resonance. illinois.edunih.govorganic-chemistry.orgnih.gov This parameter can be used to classify organotrifluoroborates into fast, slow, or very slow hydrolyzing reagents. illinois.edunih.govorganic-chemistry.orgnih.gov For potassium (3-nitrophenyl)trifluoroborate, the strongly electron-withdrawing nitro group results in a low resonance donation, placing it in the "very slow" hydrolysis category. organic-chemistry.orgnih.gov
The following table illustrates the classification of organotrifluoroborates based on their hydrolysis half-lives:
| Class | Hydrolysis Half-life (t₀.₅) | Predominant Hydrolysis Pathway | Example R-groups |
| I | ≤ 1 hour | Direct dissociation | Isopropyl, β-styryl, anisyl organic-chemistry.orgnih.gov |
| II | 1–24 hours | Acid-catalyzed | p-F-phenyl, naphthyl, furyl organic-chemistry.orgnih.gov |
| III | ≥ 24 hours | Extremely slow hydrolysis/Direct transmetalation | Alkynyl, nitrophenyl nih.govorganic-chemistry.orgnih.gov |
Reaction Mechanisms in Cross-Coupling Processes
Potassium (3-nitrophenyl)trifluoroborate is a competent coupling partner in palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govorganic-chemistry.org The electron-deficient nature of the 3-nitrophenyl group can influence the kinetics and mechanism of the catalytic cycle.
Transmetalation is the key step in the Suzuki-Miyaura catalytic cycle where the organic group is transferred from the boron atom to the palladium or nickel center. For organotrifluoroborates, this step typically requires prior hydrolysis to the boronic acid. organic-chemistry.org The generally accepted mechanism involves the reaction of an arylpalladium(II) hydroxo complex with the neutral boronic acid. organic-chemistry.org
In the case of palladium-catalyzed reactions with electron-deficient organotrifluoroborates, the transmetalation step can be sluggish. The presence of electron-withdrawing groups on the arylboron species generally slows down the transmetalation. However, successful couplings of substrates bearing nitro groups have been reported, indicating that with appropriate catalyst and ligand systems, this step can be efficient. nih.gov
For nickel-catalyzed couplings, alternative mechanisms may be at play. Nickel catalysts can engage in single-electron transmetalation (SET) pathways, particularly in photoredox/nickel dual catalytic systems. organic-chemistry.org In some instances, nickel complexes can directly react with the organotrifluoroborate without prior hydrolysis, especially in base-free conditions where a nickel-fluoride intermediate is formed. nih.govresearchgate.netrsc.org The strong fluorophilicity of boron can drive this direct, base-free transmetalation. rsc.org
The choice of ligands and additives is critical for the success of cross-coupling reactions involving challenging substrates like potassium (3-nitrophenyl)trifluoroborate.
Ligands: Sterically bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate both the oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov For electron-deficient aryltrifluoroborates, ligands that promote the formation of a more electron-rich and nucleophilic palladium center can accelerate the transmetalation step. The ligand can also influence the stereochemical outcome of the reaction. organic-chemistry.orglookchem.com
Additives: In some cases, additives are used to promote the transmetalation step. For instance, silver(I) compounds can act as halide scavengers, generating a more electrophilic palladium complex that is more susceptible to transmetalation by the weakly nucleophilic organoboron reagent. researchgate.net The choice of base is also crucial, not only for its role in the hydrolysis of the organotrifluoroborate but also in the formation of the active palladium hydroxo species for transmetalation. organic-chemistry.org
The following table summarizes the role of ligands and additives in the cross-coupling of potassium (3-nitrophenyl)trifluoroborate:
| Component | Role in the Catalytic Cycle | Desired Properties for Coupling with (3-Nitrophenyl)trifluoroborate |
| Ligands (e.g., RuPhos, S-Phos) | - Stabilize the metal center- Promote oxidative addition- Facilitate reductive elimination- Modulate the electronic properties of the metal | Electron-rich and sterically hindered to promote efficient catalysis with an electron-poor substrate. organic-chemistry.orgmit.edu |
| Additives (e.g., Ag₂O) | - Can facilitate transmetalation by generating a more electrophilic metal center | Can accelerate the reaction with weakly nucleophilic borates. researchgate.net |
| Base (e.g., Cs₂CO₃, K₂CO₃) | - Promotes hydrolysis of the trifluoroborate- Forms the active M-OH species for transmetalation | A base that effectively facilitates the formation of the active boronic acid without promoting significant side reactions. nih.govorganic-chemistry.org |
Theoretical and Computational Studies on Reactivity
Theoretical and computational chemistry provide powerful tools for elucidating the intricate details of molecular structure, stability, and reactivity. For potassium (3-nitrophenyl)trifluoroborate, these methods offer insights that are often difficult to obtain through experimental means alone. Computational studies, particularly those grounded in quantum mechanics, allow for a detailed examination of the electronic properties and energetic landscapes that govern the compound's behavior in chemical reactions.
A significant aspect of the chemistry of potassium organotrifluoroborates is their stability, particularly with respect to hydrolysis, which releases the corresponding boronic acid. Computational studies can predict the thermodynamics and kinetics of such processes. For potassium (3-nitrophenyl)trifluoroborate, the presence of the electron-withdrawing nitro group on the phenyl ring has a profound effect on its stability.
Research has shown that organotrifluoroborates bearing nitrophenyl moieties hydrolyze at an exceedingly slow rate. acs.orgnih.govresearchgate.net This heightened stability contrasts sharply with derivatives containing electron-donating or simple alkyl groups, which undergo hydrolysis more readily. acs.orgnih.gov This behavior is crucial for applications in reactions like the Suzuki-Miyaura cross-coupling, where a slow, controlled release of the boronic acid is often desirable to minimize side reactions. acs.orgnih.govresearchgate.neted.ac.uk DFT calculations can quantify the stability by computing the energy barriers for the hydrolysis pathway, thereby providing a theoretical basis for the observed experimental stability in aqueous and mixed-solvent media. Generally, potassium organotrifluoroborates are recognized for their excellent stability in air and tolerance to moisture, making them convenient and reliable reagents in synthesis. nih.gov
The trifluoroborate group (-BF₃⁻) is the reactive center in many transformations involving this class of compounds. DFT calculations provide precise information on the geometry of this functional group. The lengths of the Boron-Fluorine (B-F) bonds and the central Carbon-Boron (C-B) bond are critical determinants of the group's properties and reactivity.
Below is a representative table of typical geometric parameters for an aryltrifluoroborate anion, as would be determined by DFT calculations at the B3LYP level of theory.
| Parameter | Typical Calculated Value |
|---|---|
| C-B Bond Length | ~1.62 Å |
| Average B-F Bond Length | ~1.41 Å |
| Average F-B-F Bond Angle | ~107.5° |
| Average C-B-F Bond Angle | ~111.3° |
For molecules with rotatable bonds, such as the C-B bond in potassium (3-nitrophenyl)trifluoroborate, multiple conformations may exist. DFT calculations can be used to perform a potential energy surface (PES) scan to identify stable conformers (local minima) and transition states connecting them. researchgate.net A full geometry optimization followed by a vibrational frequency calculation is essential to confirm that a structure corresponds to a true energy minimum. The absence of any imaginary frequencies in the calculated vibrational spectrum indicates a stable structure. researchgate.net
Vibrational frequency analysis also provides a theoretical infrared (IR) and Raman spectrum. researchgate.net These calculated spectra can be compared with experimental data to confirm the structure of the synthesized compound. Specific vibrational modes can be assigned to the stretching and bending of particular bonds or functional groups, such as the nitro group (NO₂), the C-B bond, and the B-F bonds.
The following table presents plausible vibrational frequency assignments for key functional groups in potassium (3-nitrophenyl)trifluoroborate, based on DFT calculations for similar molecules.
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| NO₂ | Asymmetric Stretch | 1520 - 1540 |
| NO₂ | Symmetric Stretch | 1340 - 1360 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-B | Stretch | 1080 - 1120 |
| BF₃⁻ | Asymmetric Stretch | 980 - 1050 |
Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. emerginginvestigators.org
For potassium (3-nitrophenyl)trifluoroborate, the electron-withdrawing nitro group is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted phenyltrifluoroborate. The HOMO is typically localized on the aromatic ring, while the LUMO may have significant contributions from the nitro group and the C-B antibonding orbital. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.
Ionization Potential (I) ≈ -E(HOMO)
Electron Affinity (A) ≈ -E(LUMO)
Chemical Hardness (η) = (I - A) / 2
Electronic Chemical Potential (μ) = -(I + A) / 2
Electrophilicity Index (ω) = μ² / (2η)
The following interactive table shows illustrative values for these properties as would be derived from a DFT calculation.
| Parameter | Illustrative Value (eV) | Description |
|---|---|---|
| E(HOMO) | -7.50 | Energy of the Highest Occupied Molecular Orbital |
| E(LUMO) | -3.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| ΔE (HOMO-LUMO Gap) | 4.30 | Indicates chemical stability and reactivity |
| Chemical Hardness (η) | 2.15 | Measures resistance to change in electron distribution |
| Electrophilicity Index (ω) | 2.88 | Quantifies the electrophilic nature of the molecule |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. mdpi.com It is plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net
For the (3-nitrophenyl)trifluoroborate anion, the MEP map would clearly show regions of high negative potential concentrated around the highly electronegative atoms. The most negative regions would be located on the oxygen atoms of the nitro group and the fluorine atoms of the trifluoroborate group. These sites represent the primary locations for interaction with electrophiles or cations, such as the associated potassium (K⁺) ion. The aromatic ring would exhibit a more complex potential distribution, influenced by the competing effects of the π-system and the strongly deactivating nitro group. Such maps are invaluable for understanding intermolecular interactions and predicting the sites of reaction. mdpi.com
Applications of Potassium 3 Nitrophenyl Trifluoroborate in Organic Synthesis
Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in organic chemistry, and potassium (3-nitrophenyl)trifluoroborate serves as a competent coupling partner in several such processes. These reactions are pivotal for the construction of biaryl and vinylarene scaffolds, which are common motifs in pharmaceuticals, agrochemicals, and materials science.
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and broad functional group tolerance. nih.govorganic-chemistry.org Potassium (3-nitrophenyl)trifluoroborate, as an electron-deficient aryltrifluoroborate, readily participates in these palladium-catalyzed reactions. organic-chemistry.org
Potassium (3-nitrophenyl)trifluoroborate can be effectively coupled with a variety of aryl and alkenyl electrophiles. The general scheme for the Suzuki-Miyaura coupling involves the reaction of the organotrifluoroborate with an aryl or alkenyl halide (or triflate) in the presence of a palladium catalyst and a base.
For the coupling with aryl electrophiles, a range of aryl bromides and chlorides can be used. The reaction conditions are generally tolerant of various functional groups on the electrophilic partner. While specific data for the coupling of potassium (3-nitrophenyl)trifluoroborate is not extensively tabulated in publicly available literature, the reactivity of electron-deficient aryltrifluoroborates is well-documented. organic-chemistry.org The table below provides representative examples of Suzuki-Miyaura couplings of similar electron-deficient aryltrifluoroborates with aryl halides.
| Aryltrifluoroborate Partner | Aryl Halide Partner | Catalyst | Base | Solvent | Yield (%) |
| Potassium (4-cyanophenyl)trifluoroborate | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| Potassium (4-formylphenyl)trifluoroborate | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 92 |
| Potassium (3-pyridyl)trifluoroborate | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 85 |
This table presents illustrative data for analogous electron-deficient aryltrifluoroborates to demonstrate the general scope and efficiency of the Suzuki-Miyaura reaction, in the absence of specific tabulated data for Potassium (3-nitrophenyl)trifluoroborate.
Similarly, the coupling with alkenyl electrophiles, such as alkenyl bromides, proceeds efficiently. organic-chemistry.org These reactions are valuable for the synthesis of substituted styrenes and other vinylarenes. The palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, facilitates the cross-coupling in the presence of a suitable base and solvent system. organic-chemistry.orgorganic-chemistry.org
A significant advantage of the Suzuki-Miyaura coupling with potassium organotrifluoroborates is the high degree of stereospecificity observed in alkenylation reactions. organic-chemistry.org When geometrically pure (E)- or (Z)-alkenyl electrophiles are used, the configuration of the double bond is retained in the coupled product. This stereoretention is crucial for the synthesis of complex molecules where precise control of stereochemistry is required. While specific studies detailing the stereospecific alkenylation of potassium (3-nitrophenyl)trifluoroborate are not prominent, the general principle holds for a wide range of potassium aryltrifluoroborates. organic-chemistry.orgorganic-chemistry.org
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with steps of oxidative addition, transmetalation, and reductive elimination, all of which generally proceed with retention of stereochemistry at the sp² centers.
The Suzuki-Miyaura coupling is renowned for its excellent functional group compatibility, and reactions involving potassium (3-nitrophenyl)trifluoroborate are no exception. The nitro group of the trifluoroborate is well-tolerated under typical Suzuki-Miyaura conditions. nih.govorganic-chemistry.org This is a significant advantage over other coupling protocols where reducible functional groups like nitro groups might not be compatible.
Furthermore, a wide array of functional groups on the electrophilic coupling partner are also tolerated. These include esters, ketones, aldehydes, nitriles, and even other halide substituents, allowing for the synthesis of highly functionalized molecules. nih.govorganic-chemistry.orgnih.gov This broad compatibility minimizes the need for protecting group strategies, leading to more efficient and atom-economical synthetic routes.
In addition to palladium, nickel catalysts are also effective for promoting the cross-coupling of potassium aryltrifluoroborates. nih.govnih.gov Nickel catalysis can offer complementary reactivity and is sometimes more effective for certain substrates, particularly for the coupling with alkyl electrophiles.
The Ni-catalyzed cross-coupling of potassium (3-nitrophenyl)trifluoroborate with unactivated alkyl halides provides a direct route to 3-nitroalkylarenes. These reactions typically employ a nickel catalyst, often in combination with a ligand such as a bipyridine or an N-heterocyclic carbene (NHC), and a base. The reaction is tolerant of various functional groups on both the trifluoroborate and the alkyl halide. nih.govnih.gov
The table below illustrates the scope of Ni-catalyzed cross-coupling of a related electron-deficient aryltrifluoroborate with various alkyl bromides.
| Aryltrifluoroborate Partner | Alkyl Bromide Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |
| Potassium (4-acetylphenyl)trifluoroborate | 1-Bromopentane | Ni(COD)₂ / bathophenanthroline | NaHMDS | t-BuOH/CPME | 85 |
| Potassium (4-cyanophenyl)trifluoroborate | 1-Bromo-3-phenylpropane | Ni(COD)₂ / bathophenanthroline | NaHMDS | t-BuOH/CPME | 92 |
| Potassium (3-pyridyl)trifluoroborate | Cyclohexyl bromide | NiCl₂·glyme / L-prolinol | NaHMDS | THF | 78 |
This table presents representative data for analogous electron-deficient aryltrifluoroborates to showcase the utility of Ni-catalyzed cross-coupling, due to the absence of specific tabulated results for Potassium (3-nitrophenyl)trifluoroborate.
While palladium and nickel are the most commonly employed metals for the cross-coupling of potassium organotrifluoroborates, other transition metals can also catalyze such transformations. For instance, rhodium-catalyzed additions of aryltrifluoroborates to aldehydes and other electrophiles have been reported, although these are less common for C(sp²)-C(sp²) bond formation compared to the Suzuki-Miyaura reaction. The development of new catalytic systems continues to expand the scope of reactions in which potassium (3-nitrophenyl)trifluoroborate can be a valuable building block. nih.gov
Suzuki-Miyaura Coupling Reactions
Role as a Precursor for Other Boron Reagents and Derivatives
One of the most significant roles of Potassium (3-nitrophenyl)trifluoroborate is its function as a stable, crystalline, and easy-to-handle precursor for the corresponding boronic acid, 3-nitrophenylboronic acid. orgsyn.orgresearchgate.net Organotrifluoroborates are considered protected forms of boronic acids, which are often prone to decomposition via protodeboronation or formation of cyclic anhydrides (boroxines). researchgate.net
The trifluoroborate salt can be carried through multiple synthetic steps where a free boronic acid would not be stable, and the boronic acid can be generated in situ when needed, typically under aqueous basic or acidic conditions. researchgate.net This "slow release" strategy is particularly important in reactions like Suzuki-Miyaura coupling, as maintaining a low concentration of the active boronic acid can minimize unwanted side reactions such as oxidative homocoupling. nih.govresearchgate.net
Research into the hydrolysis of organotrifluoroborates has shown that the rate of conversion to the boronic acid is highly dependent on the electronic nature of the organic substituent. nih.govresearchgate.net Specifically, aryltrifluoroborates bearing electron-withdrawing groups, such as the nitro group in Potassium (3-nitrophenyl)trifluoroborate, hydrolyze extremely slowly under the basic conditions typical for cross-coupling. nih.govresearchgate.neted.ac.uk This exceptional stability makes it an ideal reagent when a very slow and controlled release of the boronic acid is required for a sensitive transformation, or it can be used in reactions where it participates directly in transmetalation without prior hydrolysis to the boronic acid. ed.ac.ukresearchgate.net Furthermore, organotrifluoroborates can be converted to other boron derivatives or oxidized to the corresponding phenols under specific conditions. orgsyn.org
Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Analysis of Potassium (3-Nitrophenyl)trifluoroborate and Derivatives
Spectroscopic techniques are fundamental in elucidating the electronic and vibrational properties of Potassium (3-Nitrophenyl)trifluoroborate. Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Visible spectroscopies collectively offer a detailed portrait of the compound's structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structure of Potassium (3-Nitrophenyl)trifluoroborate in solution. Analysis of the 1H, 13C, 19F, and 11B NMR spectra provides specific information about the chemical environment of each nucleus.
1H NMR: The proton NMR spectrum displays characteristic signals for the aromatic protons of the 3-nitrophenyl group. The substitution pattern on the benzene (B151609) ring dictates the multiplicity and chemical shifts of these protons.
13C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The carbon atom directly bonded to the boron atom exhibits a characteristic broad resonance due to quadrupolar relaxation of the adjacent boron nucleus.
19F NMR: The fluorine-19 NMR spectrum is particularly informative for organotrifluoroborate salts. It typically shows a sharp quartet, resulting from the coupling between the fluorine and boron nuclei (19F-11B coupling). The chemical shift is indicative of the electronic environment around the BF3- group.
11B NMR: The boron-11 (B1246496) NMR spectrum provides direct information about the boron center. For Potassium (3-Nitrophenyl)trifluoroborate, the 11B NMR spectrum shows a quartet, confirming the coupling to three equivalent fluorine atoms.
Detailed NMR data for Potassium (3-Nitrophenyl)trifluoroborate in DMSO-d6 are presented below:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| 1H | 8.08 | s | H-2 | |
| 7.91 | d | 7.5 Hz | H-6 | |
| 7.64 | d | 7.5 Hz | H-4 | |
| 7.39 | t | 7.5 Hz | H-5 | |
| 13C | 152.6 | C-B (broad) | ||
| 147.0 | C-NO2 | |||
| 133.7 | C-H | |||
| 129.8 | C-H | |||
| 123.2 | C-H | |||
| 118.1 | C-H | |||
| 19F | -138.82 | q | 68.6 Hz | BF3 |
| 11B | 3.20 | q | 68.8 Hz | BF3 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) Spectroscopy: The Attenuated Total Reflectance (ATR) IR spectrum of solid Potassium (3-Nitrophenyl)trifluoroborate displays a number of characteristic absorption bands. nih.gov Prominent peaks are observed for the symmetric and asymmetric stretching vibrations of the nitro group (NO2), typically in the regions of 1500-1560 cm-1 and 1300-1370 cm-1, respectively. The strong absorptions associated with the B-F stretching vibrations of the trifluoroborate group are expected in the 950-1200 cm-1 region. Aromatic C-H and C=C stretching vibrations also give rise to characteristic bands.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the molecule, such as the symmetric stretch of the nitro group and the breathing mode of the aromatic ring, are often strong in the Raman spectrum. The B-F symmetric stretching mode is also Raman active.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of Potassium (3-Nitrophenyl)trifluoroborate is expected to be dominated by the electronic transitions of the nitrophenyl chromophore. The presence of the nitro group, a strong electron-withdrawing group, influences the energy of these transitions. The spectrum would likely show strong absorption bands in the ultraviolet region, corresponding to π → π* transitions of the aromatic system.
Crystallographic Studies
Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional arrangement of atoms and molecules in the solid state.
Analysis of Layered Architectures in Solid State
Research on a series of aryltrifluoroborate potassium salts has revealed a common propensity for these compounds to form layered architectures in the solid state. researchgate.netacs.org These structures are characterized by ionic layers containing the potassium cations and the trifluoroborate anions, which are separated by layers of the organic aryl groups. researchgate.netacs.org
Polymorphism and Crystal Packing
A thorough search of scientific literature and crystallographic databases did not yield specific studies on the polymorphism of Potassium (3-Nitrophenyl)trifluoroborate. Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement or conformation of molecules in the crystal lattice. Different polymorphs of a compound can exhibit distinct physical properties.
While no specific data exists for Potassium (3-Nitrophenyl)trifluoroborate, studies on similar organotrifluoroborate salts, such as potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate, reveal insights into their crystal packing. nih.gov In these related compounds, the boron atom typically adopts a distorted tetrahedral geometry. The crystal structure is stabilized by the coordination of the potassium cations with the fluorine atoms of the trifluoroborate anions, forming coordination polyhedra that extend into infinite layers. nih.gov The specific packing arrangement (e.g., AAA... or ABAB... stacking of layers) can vary depending on the substituent on the phenyl ring. nih.gov Without experimental data, the precise crystal packing of Potassium (3-Nitrophenyl)trifluoroborate remains undetermined.
Intermolecular Interactions (C-H...π, C-H...O, C-H...F, Halogen Bonds)
Potential intermolecular interactions for Potassium (3-Nitrophenyl)trifluoroborate include:
C-H...π Interactions: These would involve the hydrogen atoms of the phenyl ring of one molecule interacting with the electron-rich π-system of the aromatic ring of a neighboring molecule.
C-H...O Interactions: The hydrogen atoms of the phenyl ring could form weak hydrogen bonds with the oxygen atoms of the nitro group on an adjacent molecule.
C-H...F Interactions: The hydrogen atoms of the phenyl ring could also interact with the electronegative fluorine atoms of the trifluoroborate group.
Ion-Dipole and Ion-Ion Interactions: The positively charged potassium ion (K+) will have strong electrostatic interactions with the negatively charged trifluoroborate anion ([ArBF₃]⁻) and the polar nitro group.
It is important to note that this is a general prediction based on chemical principles, and the actual interactions and their relative strengths in the solid state of Potassium (3-Nitrophenyl)trifluoroborate can only be confirmed through experimental methods like X-ray crystallography.
Mass Spectrometry Techniques for Metabolomic Analysis (e.g., 3-nitrophenylhydrazones)
It is important to clarify that the use of 3-nitrophenylhydrazones in metabolomic analysis is a technique that involves the chemical derivatization of specific metabolites with 3-nitrophenylhydrazine (B1228671) , a different compound from Potassium (3-Nitrophenyl)trifluoroborate. This derivatization strategy is employed to enhance the detection and quantification of certain classes of molecules, particularly those containing carbonyl and carboxyl groups, using mass spectrometry.
In this method, 3-nitrophenylhydrazine reacts with carbonyl compounds (aldehydes and ketones) or, with the use of coupling agents, with carboxylic acids to form stable 3-nitrophenylhydrazone derivatives. This derivatization offers several advantages for metabolomic analysis:
Improved Ionization Efficiency: The addition of the 3-nitrophenyl group often enhances the ionization efficiency of the target metabolites in the mass spectrometer's ion source, leading to better sensitivity.
Enhanced Chromatographic Separation: The derivatives may have better chromatographic properties, allowing for more effective separation from other components in a complex biological sample.
Increased Specificity and Coverage: This technique allows for the targeted analysis of the submetabolome containing carbonyl, carboxyl, and even phosphoryl groups, thereby increasing the coverage of detectable metabolites.
The resulting 3-nitrophenylhydrazone derivatives are then analyzed, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). The high accuracy and resolution of modern mass spectrometers enable the precise identification and quantification of these derivatized metabolites.
While Potassium (3-Nitrophenyl)trifluoroborate itself can be characterized by mass spectrometry, its role is primarily as a reagent in organic synthesis, and it is not used in the formation of 3-nitrophenylhydrazones for metabolomic analysis. The characterization of organotrifluoroborates by mass spectrometry can be challenging, with observations of anions corresponding to the trifluoroborate itself, as well as adducts like [2M + K]⁻ and [2M + Na]⁻. digitellinc.com
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems
The utility of potassium organotrifluoroborates is intrinsically linked to the catalytic systems that enable their transformations. While palladium-catalyzed reactions, particularly the Suzuki-Miyaura cross-coupling, are the most established, research is actively exploring new catalysts to improve efficiency, expand substrate scope, and enhance functional group tolerance. bldpharm.comresearchgate.net
Key developments in this area include:
Advanced Palladium Systems: Research has moved beyond simple palladium sources to more sophisticated systems. The use of specific ligands, such as 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (RuPhos), in combination with palladium acetate (Pd(OAc)₂), has proven effective for coupling challenging substrates, including various aryl and heteroaryl chlorides. researchgate.netresearchgate.net These catalytic systems are often crucial for achieving high yields and preventing side reactions. researchgate.net
Alternative Metal Catalysts: While palladium dominates the field, other transition metals are emerging as viable alternatives. Gold(0) nanoclusters, for instance, have been shown to catalyze the oxidative homocoupling of potassium aryltrifluoroborates. bldpharm.com Nickel-based catalysts are also being investigated for borylation reactions, offering a lower-cost alternative to palladium for certain transformations. nih.gov
Recoverable and Heterogeneous Catalysts: To address concerns about cost and sustainability, efforts are underway to develop recoverable and heterogeneous catalysts. A recoverable homogeneous palladium(0) catalyst has been described for cross-coupling reactions, which can simplify product purification and allow for catalyst reuse. bldpharm.com Similarly, palladium nanoparticles supported on materials like H-beta zeolite are being studied for Suzuki-Miyaura reactions, offering the benefits of heterogeneous catalysis, such as ease of separation and improved stability. nih.gov
A summary of representative catalytic systems is presented in the table below.
| Catalyst/Ligand System | Reaction Type | Substrate Example | Reference |
| Pd(OAc)₂ / RuPhos | Suzuki-Miyaura Coupling | Aryl Chlorides | researchgate.net |
| Pd(OAc)₂ / XPhos | Suzuki-Miyaura Coupling | Heteroaryl Chlorides | researchgate.net |
| Gold(0) Nanoclusters | Oxidative Homocoupling | Aryltrifluoroborates | bldpharm.com |
| Pd-H-Beta Zeolite | Suzuki-Miyaura Coupling | Bromobenzene | nih.gov |
Exploration of New Reactivity Modes and Transformations
While its role in Suzuki-Miyaura cross-coupling is well-established, the full reactive potential of Potassium (3-nitrophenyl)trifluoroborate and related organotrifluoroborates is still being explored. Their stability allows them to participate in a variety of transformations that are often incompatible with other organoboron reagents. researchgate.netacs.org
Emerging areas of reactivity include:
Photoredox Catalysis: Visible light-promoted reactions represent a modern frontier in organic synthesis. Potassium alkyltrifluoroborates have been successfully used in the mild, redox-neutral alkylation of imines under photoredox conditions, expanding the toolkit for C-C bond formation. nih.gov
Novel Coupling Reactions: Beyond standard cross-couplings, organotrifluoroborates can react with less conventional partners. For example, they undergo efficient coupling with hypervalent iodonium salts and arenediazonium salts, providing alternative pathways to biaryl compounds. bldpharm.com
Functional Group Installation: Research has demonstrated the ability to use specialized organotrifluoroborates to install key functional groups. For instance, N,N-dialkylaminomethyltrifluoroborates and alkoxymethyltrifluoroborates serve as effective reagents for aminomethylation and alkoxymethylation of aryl halides, respectively. researchgate.netresearchgate.net This provides a dissonant reactivity pattern, offering a complementary strategy to classical methods like nucleophilic substitution or reductive amination. researchgate.net
Functionalization of the Organic Moiety: The trifluoroborate group is remarkably stable under various reaction conditions. acs.org This allows for chemical manipulation of the nitrophenyl ring or other parts of the molecule while leaving the C-B bond intact for subsequent reactions. Documented examples of such tandem functionalizations include ozonolysis, Wittig reactions, dihydroxylations, and epoxidations on unsaturated organotrifluoroborates. researchgate.netacs.org
Computational Chemistry for Reaction Design and Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex chemical systems, including reactions involving organotrifluoroborates.
Recent applications of computational chemistry in this field include:
Mechanism Elucidation: DFT calculations have been used to investigate the full catalytic cycle of the Suzuki-Miyaura reaction. researchgate.net These studies help to characterize intermediates and transition states for each elementary step, including oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov For example, computational studies on model systems have shown that transmetalation is often the rate-determining step. nih.gov
Predicting Reactivity: Computational models can predict how electronic factors influence reaction barriers. The electron-withdrawing nature of the nitro group in Potassium (3-nitrophenyl)trifluoroborate significantly affects its reactivity. DFT can be used to quantify these effects and compare them to other substituted aryltrifluoroborates. mdpi.com
Understanding Reagent Stability and Activation: The hydrolysis of the trifluoroborate salt to the corresponding boronic acid is a crucial activation step in Suzuki-Miyaura coupling. researchgate.net DFT analysis of B-F bond lengths in the intermediate difluoroborane (B8323493) allows for an a priori evaluation of whether a given organotrifluoroborate will hydrolyze quickly or slowly. scispace.com Studies have shown that reagents with nitrophenyl groups hydrolyze extremely slowly, which can be advantageous in preventing side reactions like protodeboronation and homocoupling. scispace.com
| Computational Method | Application | Key Finding | Reference |
| DFT (Becke3LYP) | Suzuki-Miyaura Catalytic Cycle | Characterization of intermediates and transition states for all reaction stages. | researchgate.net |
| DFT (M06-L) | Heterogeneous Catalysis Mechanism | Zeolite framework facilitates electron transfer to the Pd cluster, enhancing reactivity. | nih.gov |
| DFT | RBF₃K Hydrolysis Prediction | B-F bond length analysis correlates with hydrolysis rate; nitrophenyl groups lead to very slow hydrolysis. | scispace.com |
Applications in Complex Molecule Synthesis and Pharmaceutical Research
The stability and unique reactivity of potassium organotrifluoroborates make them highly valuable reagents for the synthesis of complex organic molecules, including natural products and structures relevant to pharmaceutical research. researchgate.net The ability to form C-C bonds reliably in the presence of various functional groups is a key advantage. acs.org
Notable applications include:
Synthesis of Natural Products and Analogues: Organotrifluoroborates have been employed in the total synthesis of complex molecules. For example, potassium alken-1-yltrifluoroborate was used to introduce a key side chain in the first total synthesis of the natural product gustastatin. bldpharm.com
Construction of Biologically Active Scaffolds: Many molecules of pharmaceutical interest contain specific structural motifs that can be efficiently constructed using organotrifluoroborate chemistry. The synthesis of cyclopropanecarboxamides, which act as antagonists of the VR1 receptor for pain treatment, has been achieved using palladium-catalyzed coupling of an isoprenyltrifluoroborate. bldpharm.com Similarly, an imidazopyridine compound, which is a melanin-concentrating hormone receptor antagonist, was also synthesized via this methodology. bldpharm.com
Access to Nitrogen-Containing Compounds: The development of aminomethyltrifluoroborate reagents has provided a new route to molecules containing aminomethyl-aryl linkages, a common feature in alkaloids and pharmaceutical compounds. researchgate.net This method allows for the incorporation of nitrogen-containing fragments at a late stage of a synthetic sequence, which is highly valuable in drug discovery programs. researchgate.net
Peptide and Amino Acid Chemistry: The versatility of these reagents extends to biomolecule synthesis. A double cross-coupling reaction involving potassium tyrosine-3-trifluoroborate was used to prepare a complex tyrosine trimer. bldpharm.com Furthermore, the development of methods to synthesize potassium acyltrifluoroborates (KATs) provides precursors to amino-acid-derived structures. mdpi.com
Design of New Materials (e.g., supramolecular chemistry)
The unique properties of organotrifluoroborates, particularly those bearing functional groups that can influence electronic or intermolecular interactions, position them as promising building blocks for new materials. acs.orgbldpharm.com While this area is less developed than their application in synthesis, several research avenues are emerging.
Functional Polymers: A key application in materials science is the synthesis of functional polymers. New fluoroboronated materials have been created through the chemical modification of fluorinated polymers. nih.govnih.gov In these approaches, existing copolymers are condensed with boron-containing molecules, such as aminophenyl boronic acid pinacol ester, to introduce boron functionality onto the polymer backbone. nih.govnih.gov Such boron-containing fluoropolymers are being explored for potential applications in electronics and advanced coatings. nih.gov
Organic Electronic Materials: The electronic properties of the 3-nitrophenyl group suggest that Potassium (3-Nitrophenyl)trifluoroborate could be a useful precursor for materials with specific electronic or optical characteristics. acs.org Aryl boron compounds are important components in the synthesis of conjugated polymers and molecules used in organic electronics. researchgate.net
Supramolecular Chemistry: The principles of supramolecular chemistry—the study of systems held together by non-covalent interactions—offer a pathway to designing self-assembling materials. nih.gov Porphyrin-based structures, which are central to many supramolecular systems, have been synthesized using aryltrifluoroborates. bldpharm.comnih.gov For instance, substituted cationic porphyrins and sulfophthalocyanines have been prepared via cross-coupling with potassium aryltrifluoroborates, demonstrating a clear link between this reagent class and the synthesis of key supramolecular components. bldpharm.com The directed synthesis of such complex molecules is a foundational step toward designing materials that can self-assemble into ordered nanostructures. usf.eduwiley.com
Q & A
Q. What are the optimal conditions for synthesizing potassium (3-nitrophenyl)trifluoroborate, and how can purity be ensured?
Potassium (3-nitrophenyl)trifluoroborate is typically synthesized via SN2 displacement or Suzuki-Miyaura coupling precursors. For example, potassium bromomethyltrifluoroborate can react with nitrophenyl derivatives under controlled conditions. Purification often involves Soxhlet extraction to separate inorganic byproducts due to the compound’s low solubility in organic solvents . Purity verification requires ¹¹B NMR and ¹⁹F NMR spectroscopy to confirm trifluoroborate integrity and quantify hydrolysis byproducts like boronic acids .
Q. How does the nitro group influence the stability of potassium (3-nitrophenyl)trifluoroborate in aqueous vs. non-aqueous solvents?
The electron-withdrawing nitro group enhances stability against protodeboronation but increases sensitivity to hydrolysis in aqueous media. In biphasic systems (e.g., toluene/water), partial decomposition occurs, while anhydrous THF minimizes side reactions . Solvation studies using FT-Raman and UV-Vis spectroscopy reveal that water molecules form hydrogen bonds with the trifluoroborate anion, affecting reactivity in aqueous environments .
Q. What are the standard characterization techniques for confirming the structure of potassium (3-nitrophenyl)trifluoroborate?
Key methods include:
- Multinuclear NMR : ¹H, ¹³C, ¹¹B, and ¹⁹F NMR to verify substituent positions and boron trifluoride coordination.
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight.
- Elemental analysis : Quantify carbon, hydrogen, and nitrogen content to validate purity .
Advanced Research Questions
Q. How do endogenous boronic acids and fluoride ions affect the catalytic efficiency of Suzuki-Miyaura couplings with potassium (3-nitrophenyl)trifluoroborate?
During coupling reactions, trifluoroborate salts hydrolyze to generate aryl boronic acids and fluoride ions. Fluoride activates palladium catalysts by displacing halides, while excess boronic acid accelerates transmetalation but may inhibit turnover via competitive binding. Optimal base selection (e.g., K₂CO₃) balances hydrolysis and minimizes side products like protodeboronated aromatics .
Q. What computational methods predict the solvation dynamics and reactivity of potassium (3-nitrophenyl)trifluoroborate in aqueous environments?
Density functional theory (DFT) studies at the B3LYP/6-311++G level model solvation clusters, predicting hydration energies and hydrogen-bonding interactions. These models correlate with experimental Raman spectra to identify hydrated species (e.g., [RBF₃⁻·(H₂O)ₙ]) and explain reactivity differences between nitro-substituted and non-polar analogs .
Q. How can ipso-hydroxylation or other functionalization reactions be leveraged to modify potassium (3-nitrophenyl)trifluoroborate post-synthesis?
The nitro group directs electrophilic substitution, enabling ipso-hydroxylation under oxidative conditions (e.g., using hypervalent iodine reagents). Subsequent transformations, such as reduction to aniline derivatives, expand utility in constructing heterocycles or bioactive molecules .
Q. What strategies mitigate side reactions (e.g., protodeboronation or dimerization) during cross-coupling of potassium (3-nitrophenyl)trifluoroborate with electron-deficient aryl halides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
